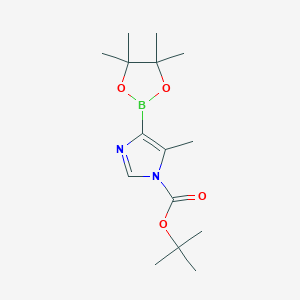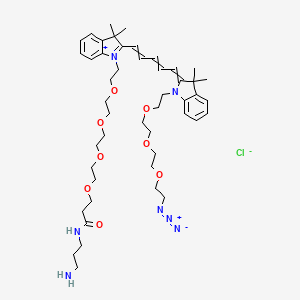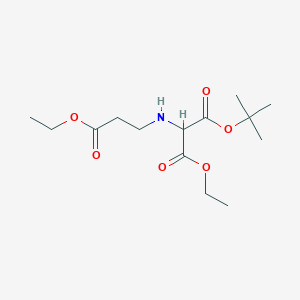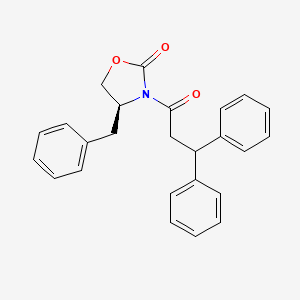![molecular formula C11H12BrN3O2S B11827434 Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate](/img/structure/B11827434.png)
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate is an organic compound with the molecular formula C10H13BrN2O3 It is a derivative of thiazole and pyridine, featuring a bromine atom and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate typically involves the following steps:
Formation of 5-bromothiazolo[5,4-B]pyridine: This intermediate can be synthesized by reacting 5-bromopyridine with thioamide under specific conditions.
Introduction of the Carbamate Group: The intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydride (NaH) to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring.
Scientific Research Applications
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in studies investigating the biological activity of thiazole and pyridine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (5-bromothiazol-2-yl)carbamate: This compound is structurally similar but lacks the pyridine ring, which may affect its biological activity and chemical reactivity.
Tert-butyl (5-bromo-3-hydroxypyridin-2-yl)carbamate:
Uniqueness
Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate is unique due to its combination of a thiazole ring, pyridine ring, and carbamate group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C11H12BrN3O2S |
|---|---|
Molecular Weight |
330.20 g/mol |
IUPAC Name |
tert-butyl N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)carbamate |
InChI |
InChI=1S/C11H12BrN3O2S/c1-11(2,3)17-10(16)15-9-13-6-4-5-7(12)14-8(6)18-9/h4-5H,1-3H3,(H,13,15,16) |
InChI Key |
MDARLICIOWRXDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(S1)N=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,10R,13S,14S,17R)-3-acetoxy-17-(2-acetoxyacetyl)-10,13-dimethyl-2,7,8,10,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl butyrate](/img/structure/B11827367.png)

![(4aR,7R,9aR)-7-methyl-2-tosyl-1,2,3,4,7,9a-hexahydro-5H-azirino[2,1-j][1,6]naphthyridine](/img/structure/B11827371.png)



![4-Methyl-6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11827405.png)

![1-[(2R,4aR,7aS)-7a-(hydroxymethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridin-1-yl]ethan-1-one](/img/structure/B11827412.png)
![4-[1-Chloro-2-(methylamino)ethyl]-1,2-benzenediol Hydrochloride](/img/structure/B11827419.png)



